1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
Description
The compound 1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol features a benzimidazole core substituted with a 2-methylprop-2-en-1-yl (methallyl) group at the N1 position and a hydroxymethyl (-CH2OH) group at the C2 position. This structure combines the aromatic benzimidazole scaffold, known for its pharmacological relevance, with a methallyl substituent that may enhance lipophilicity and bioactivity . The hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition in biological systems .
Properties
IUPAC Name |
1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-15-12-7-5-4-6-11(12)14-13(15)10(3)16/h4-7,10,16H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICCMFMISVKWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the reaction of 2-methylprop-2-enylbenzimidazole with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Table 1: Structural and Physical Properties of Benzimidazole Derivatives
Key Observations :
Key Observations :
- Benzimidazole derivatives (e.g., ) are often explored for enzyme inhibition, while benzofuran-triazole hybrids () show antibacterial activity. The target compound’s hydroxymethyl group may mimic the triazole’s hydrogen-bonding role in .
- Methallyl substitution could enhance membrane permeability compared to allyl or methyl groups .
Key Observations :
Biological Activity
1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a synthetic compound that belongs to the class of benzodiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on available research findings, case studies, and data tables.
The compound's chemical structure is characterized by the presence of a benzodiazole moiety and an alcohol functional group. Its molecular formula is , with a molecular weight of 246.32 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of both aliphatic and aromatic components.
Antimicrobial Activity
Research has indicated that derivatives of benzodiazoles exhibit significant antimicrobial properties. A study conducted by demonstrated that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. For instance, a case study published in Acta Crystallographica reported that benzodiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a possible therapeutic application in inflammatory diseases . The inhibition of these cytokines may contribute to reduced inflammation in various models.
Anticancer Properties
The anticancer activity of this compound has also been investigated. A notable study found that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 10.7 |
These findings indicate that the compound may serve as a lead for the development of novel anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and inflammatory pathways. Additionally, its structural characteristics allow it to penetrate cellular membranes effectively, enhancing its bioavailability.
Q & A
Q. What are the key structural features of 1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol that influence its reactivity?
The compound's reactivity is governed by its benzodiazole core, which provides aromatic stability and hydrogen-bonding capabilities, and the 2-methylprop-2-en-1-yl substituent, which introduces steric bulk and alkene reactivity. The ethan-1-ol group enables hydrogen bonding and participation in nucleophilic reactions. Steric hindrance from the isopropylidene group may slow electrophilic substitutions at the benzodiazole ring, while the alkene moiety allows for cycloaddition or oxidation reactions .
Q. How can researchers optimize the synthesis of this compound to achieve high purity?
Synthesis optimization requires strict control of reaction parameters:
- Temperature: Maintain 60–80°C during benzodiazole ring formation to prevent side reactions.
- pH: Use mildly acidic conditions (pH 4–6) for condensation steps to stabilize intermediates.
- Purification: Employ gradient HPLC with a C18 column and methanol/water mobile phase to isolate the product (≥98% purity). Confirm purity via H NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy: C NMR to confirm the benzodiazole ring (δ 145–155 ppm for C=N) and alkene carbons (δ 115–125 ppm).
- Mass Spectrometry: High-resolution ESI-MS to validate the molecular ion ([M+H] at m/z calculated for CHNO: 245.1294).
- X-ray Crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve bond angles and torsional strain in the alkene substituent .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities with kinase targets (e.g., EGFR or CDK2).
- Derivatization: Synthesize analogs by modifying the alkene (e.g., epoxidation) or benzodiazole substituents (e.g., halogenation).
- Biological Assays: Test cytotoxicity (MTT assay, IC) against cancer cell lines (e.g., MCF-7) and compare with control compounds like imatinib .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variance: Re-analyze batches via LC-MS to rule out impurities (>99% purity required).
- Assay Conditions: Standardize protocols (e.g., serum-free media for cell assays to avoid protein binding interference).
- Structural Confirmation: Re-examine crystalline structures (via SHELXL) to detect polymorphic differences affecting activity .
Q. What experimental strategies elucidate the compound’s mechanism of action in antimicrobial applications?
- Target Engagement: Use surface plasmon resonance (SPR) to measure binding kinetics to bacterial topoisomerase IV (KD < 1 µM).
- Resistance Studies: Perform serial passage experiments with S. aureus to monitor mutation rates under sublethal doses.
- Metabolomics: Track changes in bacterial lipid A biosynthesis via LC-MS metabolomic profiling .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Common issues include:
- Twinned Crystals: Use SHELXD for twin law identification (e.g., twofold rotation) and refine with SHELXL’s TWIN command.
- Disorder in the Alkene Group: Apply restraints (DFIX, SIMU) to stabilize refinement of the 2-methylprop-2-en-1-yl moiety.
- Data Quality: Collect high-resolution (<1.0 Å) synchrotron data to resolve electron density ambiguities .
Q. How can alternative synthetic routes improve scalability for preclinical studies?
Evaluate:
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 100°C.
- Catalytic Systems: Test Pd/C for selective hydrogenation of intermediates (yield improvement from 65% to 85%).
- Green Metrics: Compare E-factors (kg waste/kg product) for traditional vs. flow-chemistry approaches .
Q. What methodologies assess interactions between this compound and serum proteins?
- Circular Dichroism (CD): Monitor conformational changes in human serum albumin (HSA) upon binding (Δα-helix content >10%).
- Isothermal Titration Calorimetry (ITC): Determine binding stoichiometry (n ≈ 1) and enthalpy (ΔH < −20 kJ/mol).
- Molecular Dynamics (MD): Simulate HSA-compound interactions (GROMACS) to identify key binding residues (e.g., Trp214) .
Q. How can researchers establish a toxicological profile for this compound?
- In Vitro: Use hepatic CYP450 inhibition assays (IC > 50 µM indicates low toxicity).
- In Vivo: Conduct acute toxicity studies in rodents (LD > 500 mg/kg) with histopathology of liver/kidney sections.
- Genotoxicity: Perform Ames test (TA98 strain) to rule out mutagenicity (revertant colonies < 2x control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
